N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide
Description
¹H NMR (400 MHz, DMSO-d₆)
¹³C NMR (100 MHz, DMSO-d₆)
- δ 168.5 : Carbonyl (C=O) of the hydrazide.
- δ 160.2 : Imine carbon (C=N).
- δ 151.3–112.7 : Aromatic carbons (benzimidazole and methoxyphenyl).
- δ 56.1 : Methoxy carbon (-OCH₃).
- δ 40.2 : Methylene carbon (SCH₂CO).
High-Resolution Mass Spectrometry (HRMS) Validation
HRMS (ESI-TOF) analysis confirms the molecular formula with a measured m/z of 447.3512 ([M+H]⁺), matching the theoretical m/z of 447.3510 (Δ = 0.44 ppm). Fragmentation patterns include:
- Loss of the methoxyphenyl group (m/z 316.0821).
- Cleavage of the C-S bond yielding m/z 239.0443 (benzimidazole-ethyl fragment).
Properties
Molecular Formula |
C19H19BrN4O2S |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H19BrN4O2S/c1-3-24-16-7-5-4-6-15(16)22-19(24)27-12-18(25)23-21-11-13-10-14(20)8-9-17(13)26-2/h4-11H,3,12H2,1-2H3,(H,23,25)/b21-11+ |
InChI Key |
ZVPBJSLVOLOXMK-SRZZPIQSSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)OC |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=CC(=C3)Br)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Ethyl-1,2-Diaminobenzene
A mixture of 4-ethyl-1,2-diaminobenzene (10 mmol) and carbon disulfide (15 mmol) in ethanol (50 mL) is refluxed for 8 hours under nitrogen. Potassium hydroxide (2.0 g) is added to facilitate deprotonation and cyclization. The product, 1-ethyl-1H-benzimidazole-2-thiol, precipitates upon cooling and is recrystallized from ethanol (Yield: 78%; mp 214–216°C).
Characterization Data
-
IR (KBr, cm⁻¹): 2560 (S–H), 1615 (C=N), 1580 (C=C aromatic).
-
¹H NMR (600 MHz, DMSO-d₆): δ 7.62 (dd, J = 6.0 Hz, 2H, Ar-H), 7.25 (dd, J = 6.0 Hz, 2H, Ar-H), 4.32 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.41 (t, J = 7.2 Hz, 3H, CH₂CH₃).
Preparation of 2-[(1-Ethyl-1H-Benzimidazol-2-yl)Thio]Acetohydrazide
The thioacetohydrazide intermediate is synthesized via nucleophilic substitution and hydrazinolysis, as detailed in Al-Masoudi et al. (2016):
Thioether Formation
1-Ethyl-1H-benzimidazole-2-thiol (5 mmol) is dissolved in acetone (30 mL) with anhydrous K₂CO₃ (7.5 mmol). Ethyl chloroacetate (6 mmol) is added dropwise, and the mixture is stirred at 60°C for 3 hours. The product, ethyl 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetate, is isolated by filtration (Yield: 82%; mp 118–120°C).
Hydrazinolysis
The ester intermediate (3 mmol) is refluxed with hydrazine hydrate (99%, 10 mL) in ethanol (20 mL) for 4 hours. The resulting 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide is filtered and washed with cold ethanol (Yield: 75%; mp 182–184°C).
Characterization Data
-
IR (KBr, cm⁻¹): 3280 (N–H), 1660 (C=O), 1595 (C=N).
-
¹H NMR (600 MHz, DMSO-d₆): δ 9.85 (s, 1H, NH), 7.58–7.12 (m, 4H, Ar-H), 4.28 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.92 (s, 2H, SCH₂), 1.38 (t, J = 7.2 Hz, 3H, CH₂CH₃).
Condensation with 5-Bromo-2-Methoxybenzaldehyde
The hydrazone is formed via acid-catalyzed condensation, following protocols for analogous benzimidazole hydrazones:
Hydrazone Formation
A solution of 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide (2 mmol) and 5-bromo-2-methoxybenzaldehyde (2.2 mmol) in ethanol (30 mL) is refluxed for 6 hours with glacial acetic acid (0.5 mL). The product crystallizes upon cooling and is purified by recrystallization from ethanol (Yield: 68%; mp 198–200°C).
Characterization Data
-
IR (KBr, cm⁻¹): 3050 (C–H aromatic), 1630 (C=N), 1585 (C=C), 1250 (C–O–CH₃).
-
¹H NMR (600 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.42 (s, 1H, CH=N), 7.85–6.92 (m, 7H, Ar-H), 4.30 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.94 (s, 3H, OCH₃), 3.88 (s, 2H, SCH₂), 1.40 (t, J = 7.2 Hz, 3H, CH₂CH₃).
-
¹³C NMR (150 MHz, DMSO-d₆): δ 167.5 (C=O), 160.2 (CH=N), 152.1–112.4 (aromatic carbons), 56.3 (OCH₃), 42.1 (SCH₂), 37.8 (CH₂CH₃), 14.2 (CH₂CH₃).
Optimization and Mechanistic Insights
Solvent and Catalyst Effects
Ethanol is preferred for condensation due to its polarity and ability to stabilize intermediates. Acetic acid protonates the hydrazide nitrogen, enhancing electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the aldehyde.
Stereoselectivity
The E-configuration of the hydrazone is confirmed by the singlet at δ 8.42 ppm in the ¹H NMR, indicative of a trans arrangement around the C=N bond.
Analytical Validation
Purity Assessment
HPLC analysis (C18 column, methanol:water 70:30) shows a single peak at 4.7 minutes (purity >98%).
Mass Spectrometry
HR-ESI-MS: m/z 491.0568 [M+H]⁺ (calculated for C₂₀H₂₀BrN₄O₂S: 490.0495).
Comparative Data Tables
Table 1: Synthetic Yields Across Steps
| Step | Yield (%) | Melting Point (°C) |
|---|---|---|
| Benzimidazole-thiol | 78 | 214–216 |
| Thioether ester | 82 | 118–120 |
| Acetohydrazide | 75 | 182–184 |
| Hydrazone product | 68 | 198–200 |
Table 2: Spectral Assignments of Final Product
| Peak (δ, ppm) | Assignment |
|---|---|
| 11.32 | Hydrazone NH |
| 8.42 | CH=N (E-configuration) |
| 3.94 | OCH₃ |
| 1.40 | CH₂CH₃ |
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include reduced hydrazides or amines.
Substitution: Products may include substituted aromatic derivatives.
Scientific Research Applications
Industrial Production Methods
For industrial applications, optimization of these synthetic steps is crucial for achieving high yield and purity. Techniques such as automated reactors and continuous flow systems may be employed, along with advanced purification methods like recrystallization and chromatography.
Medicinal Chemistry
N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide is being investigated for its potential as:
- Anticancer Agent : Studies indicate that compounds with similar structures exhibit cytotoxicity against various cancer cell lines.
- Antiviral Activity : Research suggests that derivatives can inhibit viral replication through interaction with viral enzymes.
- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, making it a candidate for antibiotic development.
Biological Research
The compound is utilized in studies focusing on:
- Enzyme Inhibition : Its ability to bind to active sites of enzymes can lead to the development of new inhibitors for therapeutic purposes.
- Protein Binding Studies : Understanding how this compound interacts with proteins can provide insights into its mechanism of action.
Industrial Applications
Beyond medicinal uses, this compound may have applications in developing new materials with specific electronic or optical properties.
Case Studies
Several case studies highlight the biological activity of benzimidazole derivatives:
- Antifungal Activity : A study demonstrated that new benzimidazole derivatives exhibited over 98% cell inhibition against Candida albicans at low concentrations.
- Anticancer Studies : Research on pyrido[1,2-a]benzimidazoles showed promising results against leukemia cell lines, indicating moderate to high cytotoxicity.
- Anti-inflammatory Research : Newly synthesized benzimidazole derivatives were tested for anti-inflammatory effects in animal models, showing significant reductions in inflammation markers.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to nucleic acids or proteins, while the hydrazide group can form covalent bonds with active site residues in enzymes, leading to inhibition of their activity.
Comparison with Similar Compounds
Key Insights :
Key Findings :
- Akt Inhibition : Hydrazones with benzimidazole or pyrimidine cores exhibit potent Akt inhibition, a pathway critical in cancer cell survival .
- Antimicrobial Activity : Fluorinated derivatives () show moderate activity against E. coli and K. pneumoniae, likely due to enhanced membrane permeability.
- Selectivity : Compounds like the sulindac derivative () demonstrate organ-protective effects without direct antitumor action, highlighting functional versatility.
Physicochemical Properties
Biological Activity
N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a benzimidazole moiety, a brominated aromatic ring, and a hydrazide functional group. The synthesis typically involves multiple steps:
- Formation of the Benzimidazole Moiety : Condensation of o-phenylenediamine with carboxylic acids under acidic conditions.
- Thioether Formation : Reaction with a thiol to introduce the thioether linkage.
- Hydrazide Formation : Reaction with hydrazine hydrate.
- Schiff Base Formation : Condensation with 5-bromo-2-methoxybenzaldehyde under reflux conditions.
The molecular formula is with a molecular weight of 447.4 g/mol, and its IUPAC name is N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide .
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various benzimidazole derivatives demonstrate activity against a range of pathogens, including bacteria and fungi. In vitro tests have revealed that compounds similar to this compound can effectively inhibit the growth of Candida albicans and other microbial strains .
Anticancer Potential
Benzimidazole derivatives are also being investigated for their anticancer properties. A study highlighted that certain benzimidazole compounds exhibited cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .
Anti-inflammatory Effects
In vivo studies have demonstrated that derivatives containing the benzimidazole structure can possess anti-inflammatory properties. For example, compounds were shown to reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with enzymes critical for cellular processes, leading to inhibition of their activity.
- Nucleic Acid Binding : The benzimidazole moiety can bind to DNA or RNA, potentially disrupting replication or transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, contributing to their cytotoxic effects .
Comparative Analysis
A comparative analysis with similar compounds reveals unique structural features that may enhance biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(1-ethylbenzimidazol-2-yl)thio]acetohydrazide | Hydroxy group addition | Moderate antimicrobial |
| N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(1-ethylbenzimidazol-2-yl)thio]acetohydrazide | Hydroxy group | Enhanced anticancer activity |
The presence of the methoxy group on the aromatic ring in the target compound may influence its electronic properties and reactivity, potentially improving its binding affinity to biological targets compared to structurally similar compounds .
Case Studies
Several case studies have been conducted to evaluate the biological activity of benzimidazole derivatives:
- Antifungal Activity : A study reported that a series of new benzimidazole derivatives exhibited over 98% cell inhibition against Candida albicans at low concentrations .
- Anticancer Studies : Research on pyrido[1,2-a]benzimidazoles showed promising results against leukemia cell lines, with some compounds exhibiting moderate to high cytotoxicity .
- Anti-inflammatory Research : Newly synthesized benzimidazole derivatives were tested for anti-inflammatory effects in animal models, showing significant reductions in inflammation markers .
Q & A
Q. What are the critical steps in synthesizing N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves a multi-step process:
Condensation : Reacting 5-bromo-2-methoxybenzaldehyde with 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide under reflux conditions in ethanol or DMF.
Catalysis : Acid catalysts (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂) are used to facilitate imine bond formation.
Purification : Column chromatography or recrystallization (methanol/ethanol) isolates the product.
- Optimization : Yield and purity depend on solvent choice (polar aprotic solvents enhance reactivity), temperature (60–80°C for reflux), and reaction time (6–12 hours). Monitoring via TLC ensures completion .
Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., hydrazone NH at δ 10–12 ppm, benzimidazole aromatic protons) and carbon connectivity .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak matching C₂₀H₁₉BrN₄O₂S).
- Infrared (IR) Spectroscopy : Detects functional groups (C=N stretch ~1600 cm⁻¹, S-C=S ~650 cm⁻¹) .
- X-ray Crystallography : Resolves 3D conformation and confirms E/Z isomerism of the hydrazone moiety .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer:
- Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC₅₀ values) .
- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like topoisomerase II or kinases, with IC₅₀ calculated via dose-response curves .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural characterization?
- Methodological Answer:
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., bromo/methoxy-substituted hydrazones) to assign ambiguous signals .
- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and optimize geometry, resolving discrepancies between experimental and theoretical data .
- Isotopic Labeling : Use ¹⁵N-labeled hydrazides to clarify NH proton coupling patterns in complex spectra .
Q. How should structure-activity relationship (SAR) studies be designed to improve this compound's bioactivity?
- Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace 5-bromo with 5-nitro, vary alkyl groups on benzimidazole) to assess impact on activity .
- Pharmacophore Mapping : Identify critical moieties (e.g., thioether linkage, methoxy group) via 3D-QSAR models using CoMFA or CoMSIA .
- Bioisosteric Replacement : Substitute the benzimidazole ring with indole or triazole to enhance solubility or target affinity .
Q. What computational strategies predict the compound's interactions with biological targets?
- Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like DNA gyrase or tubulin (PDB IDs: 1KZN, 1SA0). Prioritize poses with strong hydrogen bonds to the hydrazone NH and hydrophobic interactions with the benzimidazole .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD/RMSF analysis) and identify key residue interactions .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP ~3.5, moderate BBB permeability) and toxicity (AMES test for mutagenicity) .
Q. How can stability studies under varying conditions inform formulation strategies?
- Methodological Answer:
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- pH-Dependent Solubility : Use shake-flask method at pH 1–10 to identify optimal formulation pH (e.g., buffered solutions for parenteral delivery) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points and polymorph transitions, critical for solid-state stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
